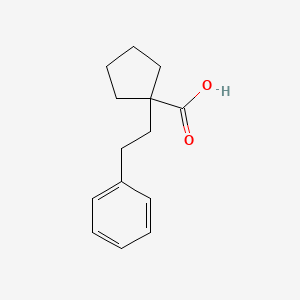
1-(2-phenylethyl) Cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a phenylethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Phenylethyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:
Palladium-Catalyzed Hydrocarboxylation: This method involves the hydrocarboxylation of cyclopentene using carbon monoxide and water in the presence of a palladium catalyst.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the carboxylic acid.
Industrial Production Methods
Industrial production of 1-(2-phenylethyl)cyclopentane-1-carboxylic acid typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of fragrances, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-phenylethyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to enzymes and receptors . The phenylethyl group can engage in π-π interactions with aromatic residues in proteins, further modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the phenylethyl group, making it less complex and potentially less versatile.
1-Phenyl-1-cyclopropanecarboxylic acid: Features a cyclopropane ring instead of cyclopentane, resulting in different steric and electronic properties.
1-Cyclopentenecarboxylic acid: Contains a double bond in the ring, altering its reactivity and applications.
Uniqueness
1-(2-phenylethyl)cyclopentane-1-carboxylic acid is unique due to the combination of a cyclopentane ring, a phenylethyl group, and a carboxylic acid group. This structure provides a balance of rigidity and flexibility, enabling diverse chemical reactivity and biological interactions.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c15-13(16)14(9-4-5-10-14)11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,16) |
Clave InChI |
XWRYECIOJRCXNO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


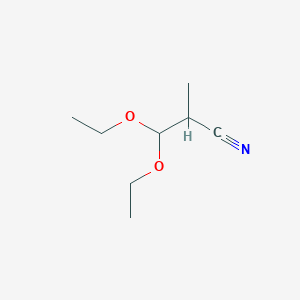
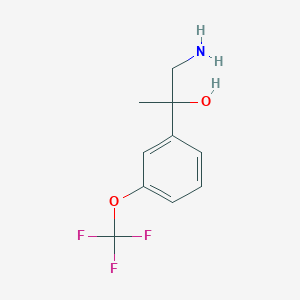
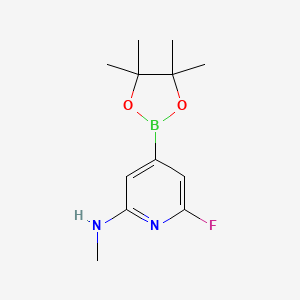
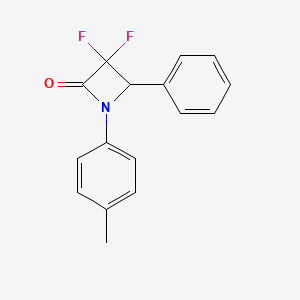
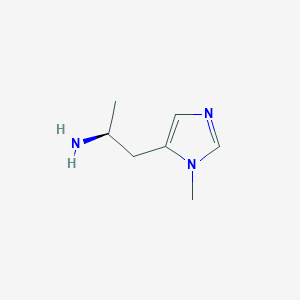
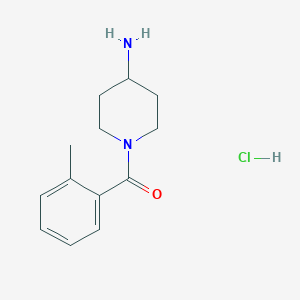
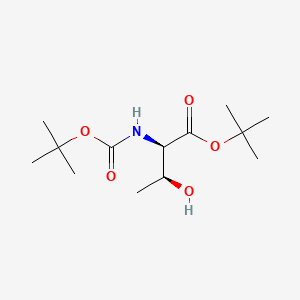
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
![3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
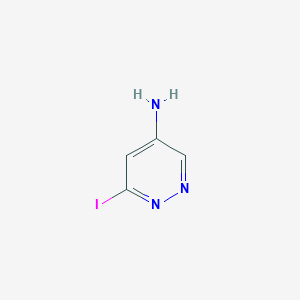
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
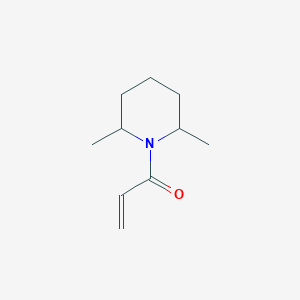
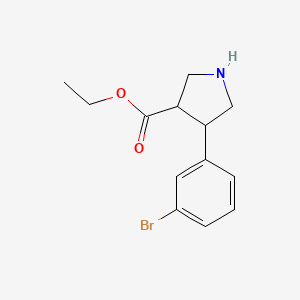
![1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanaminehydrochloride](/img/structure/B13577584.png)
